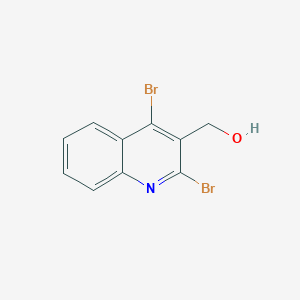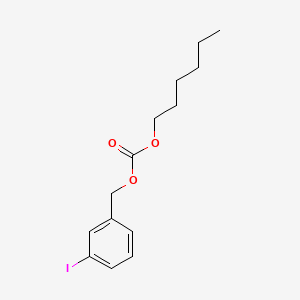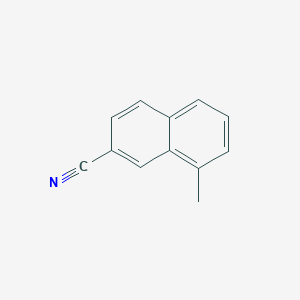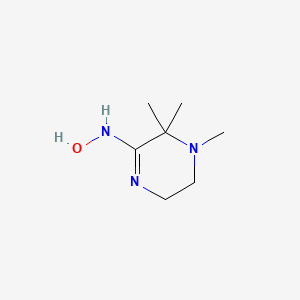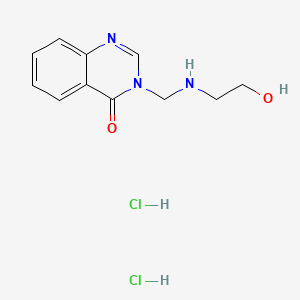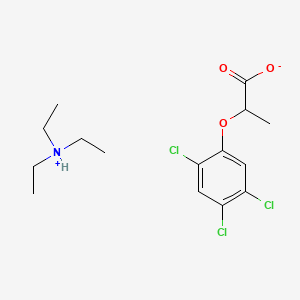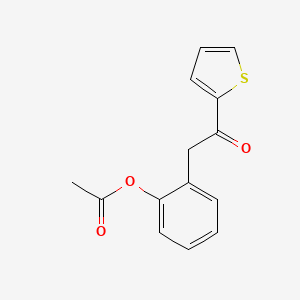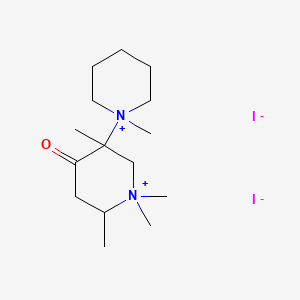
4'-Oxo-1,1',1',3',6'-pentamethyl-1,3'-bipiperidinium diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Oxo-1,1’,1’,3’,6’-pentamethyl-1,3’-bipiperidinium diiodide is a complex organic compound with a unique structure that includes multiple piperidinium rings and iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Oxo-1,1’,1’,3’,6’-pentamethyl-1,3’-bipiperidinium diiodide typically involves the reaction of piperidine derivatives with methylating agents and iodine sources. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
4’-Oxo-1,1’,1’,3’,6’-pentamethyl-1,3’-bipiperidinium diiodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo-derivatives, while substitution reactions can produce halogenated bipiperidinium compounds.
Aplicaciones Científicas De Investigación
4’-Oxo-1,1’,1’,3’,6’-pentamethyl-1,3’-bipiperidinium diiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4’-Oxo-1,1’,1’,3’,6’-pentamethyl-1,3’-bipiperidinium diiodide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Alkyl-4-oxo-1,3-benzoxazinium salts
- Dimethyl (4-oxo-3H-1,3-benzoxazine-2-methylene) sulfonium salts
Uniqueness
4’-Oxo-1,1’,1’,3’,6’-pentamethyl-1,3’-bipiperidinium diiodide is unique due to its specific structure, which includes multiple piperidinium rings and iodine atoms. This structure imparts distinctive chemical properties and reactivity, making it valuable for various specialized applications.
Propiedades
Número CAS |
595-28-8 |
|---|---|
Fórmula molecular |
C15H30I2N2O |
Peso molecular |
508.22 g/mol |
Nombre IUPAC |
1,1,2,5-tetramethyl-5-(1-methylpiperidin-1-ium-1-yl)piperidin-1-ium-4-one;diiodide |
InChI |
InChI=1S/C15H30N2O.2HI/c1-13-11-14(18)15(2,12-16(13,3)4)17(5)9-7-6-8-10-17;;/h13H,6-12H2,1-5H3;2*1H/q+2;;/p-2 |
Clave InChI |
ZKVFCGGZBRRFKX-UHFFFAOYSA-L |
SMILES canónico |
CC1CC(=O)C(C[N+]1(C)C)(C)[N+]2(CCCCC2)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


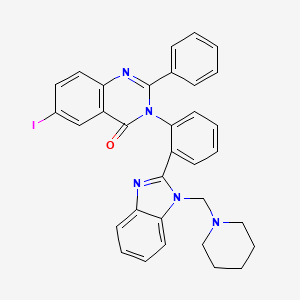
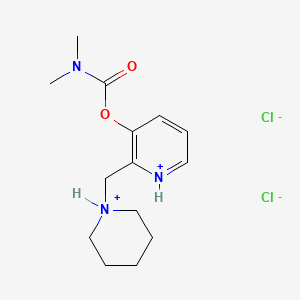

![(2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-phenylcyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide](/img/structure/B13768265.png)

